1,3,4-Oxadiazole-2(3H)-thione, 5-(4-(((4-(dimethylamino)phenyl)((4-methoxyphenyl)azo)methylene)amino)phenyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of hydrazides with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring . Another approach involves the reaction of hydrazides with aryl isothiocyanates, leading to the formation of thio analogs, which can then be cyclized to produce 1,3,4-oxadiazoles .
Industrial Production Methods
Industrial production of 1,3,4-oxadiazole derivatives often employs solvent-free or green chemistry approaches to minimize environmental impact. For example, the reaction of hydrazides with amides in the presence of titanium tetrachloride (TiCl4) has been reported as an efficient and environmentally friendly method .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazole-2(3H)-thione derivatives undergo various chemical reactions, including:
Oxidation: Oxidative cyclization of hydrazones in the presence of oxidizing agents like iodine or bromine.
Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas or metal hydrides.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Iodine, bromine, oxygen.
Reducing Agents: Hydrogen gas, metal hydrides.
Major Products Formed
The major products formed from these reactions include various substituted 1,3,4-oxadiazole derivatives, which can exhibit different biological activities depending on the substituents attached to the oxadiazole ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione derivatives involves interaction with various molecular targets and pathways. For example, some derivatives act as acetylcholinesterase inhibitors, which can be beneficial in the treatment of Alzheimer’s disease . The compounds may also interact with bacterial cell membranes, leading to disruption of cell function and death .
Comparison with Similar Compounds
1,3,4-Oxadiazole-2(3H)-thione derivatives can be compared with other heterocyclic compounds such as:
1,2,4-Oxadiazoles: Similar structure but different electronic properties and biological activities.
1,3,4-Thiadiazoles: Contains sulfur in place of one nitrogen atom, leading to different reactivity and applications.
1,3,4-Triazoles: Another class of five-membered heterocycles with diverse biological activities.
The uniqueness of 1,3,4-oxadiazole-2(3H)-thione derivatives lies in their ability to form stable thione structures, which can enhance their biological activity and stability .
Properties
CAS No. |
122364-71-0 |
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Molecular Formula |
C24H22N6O2S |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
4-(dimethylamino)-N-(4-methoxyphenyl)imino-N'-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzenecarboximidamide |
InChI |
InChI=1S/C24H22N6O2S/c1-30(2)20-12-6-16(7-13-20)22(27-26-19-10-14-21(31-3)15-11-19)25-18-8-4-17(5-9-18)23-28-29-24(33)32-23/h4-15H,1-3H3,(H,29,33) |
InChI Key |
LIKCOLQTIKQFHH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=NC2=CC=C(C=C2)C3=NNC(=S)O3)N=NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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